molecular formula C10H9N3O2 B2681643 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid CAS No. 1368924-96-2

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid

Cat. No.: B2681643
CAS No.: 1368924-96-2
M. Wt: 203.201
InChI Key: MMHYEYMBDZNXNQ-UHFFFAOYSA-N
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Description

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. It is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts unique chemical and biological properties to the compound .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid typically involves the reaction of benzoic acid with sodium hypochlorite under heating conditions. The reaction proceeds through the formation of an intermediate, which is further processed and crystallized to obtain the final product . The general reaction scheme can be represented as follows:

  • Benzoic acid + Sodium hypochlorite → Intermediate
  • Intermediate → this compound (after crystallization)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization techniques and purification methods is common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .

Scientific Research Applications

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

4-(3-methyl-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-12-11-6-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHYEYMBDZNXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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